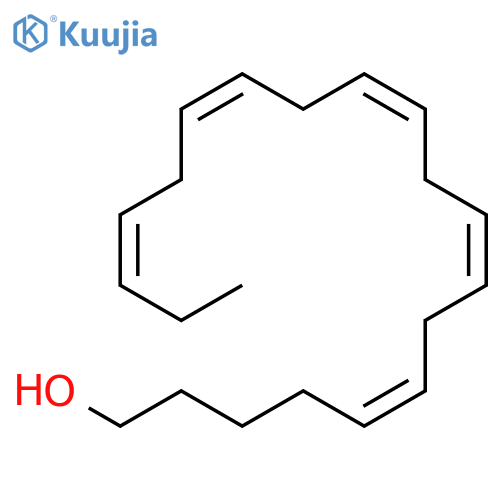Cas no 164221-12-9 ((all-Z)-5,8,11,14,17-Eicosapentaen-1-ol)

164221-12-9 structure
商品名:(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol
(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol 化学的及び物理的性質
名前と識別子
-
- 5,8,11,14,17-Eicosapentaen-1-ol, (5Z,8Z,11Z,14Z,17Z)-
- (all-Z)-5,8,11,14,17-Eicosapentaen-1-ol
- Eicosapentaenoic Acid Impurity 3
- SCHEMBL289357
- starbld0003399
- (z,z,z,z,z)-5,8,11,14,17-eicosapentaen-1-ol
- (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaen-1-ol
- LUDPTMYCBZDPEZ-JLNKQSITSA-N
- 164221-12-9
- HY-166077
- 5(Z),?8(Z),?11(Z),?14(Z),?17(Z)-?Eicosapentaen?ol
-
- インチ: InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h3-4,6-7,9-10,12-13,15-16,21H,2,5,8,11,14,17-20H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-
- InChIKey: LUDPTMYCBZDPEZ-JLNKQSITSA-N
- ほほえんだ: CCC=CCC=CCC=CCC=CCC=CCCCCO
計算された属性
- せいみつぶんしりょう: 288.245315640g/mol
- どういたいしつりょう: 288.245315640g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 13
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 5
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 20.2Ų
(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E477810-50mg |
(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol |
164221-12-9 | 50mg |
$ 339.00 | 2023-09-07 | ||
| TRC | E477810-100mg |
(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol |
164221-12-9 | 100mg |
$609.00 | 2023-05-18 | ||
| TRC | E477810-25mg |
(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol |
164221-12-9 | 25mg |
$ 184.00 | 2023-09-07 | ||
| TRC | E477810-10mg |
(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol |
164221-12-9 | 10mg |
$ 98.00 | 2023-09-07 | ||
| TRC | E477810-250mg |
(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol |
164221-12-9 | 250mg |
$1390.00 | 2023-05-18 | ||
| Larodan | 40-2005-7-25mg |
5(Z),8(Z),11(Z),14(Z),17(Z)-Eicosapentaenol |
164221-12-9 | >99% | 25mg |
€161.00 | 2025-03-07 | |
| A2B Chem LLC | AW55043-25mg |
5,8,11,14,17-Eicosapentaen-1-ol, (5Z,8Z,11Z,14Z,17Z)- |
164221-12-9 | >99% | 25mg |
$387.00 | 2024-04-20 |
(all-Z)-5,8,11,14,17-Eicosapentaen-1-ol 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
164221-12-9 ((all-Z)-5,8,11,14,17-Eicosapentaen-1-ol) 関連製品
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
